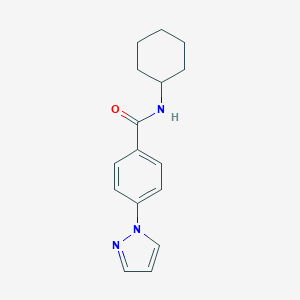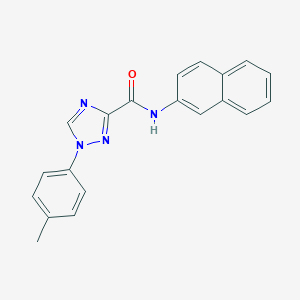
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide, also known as CYCLOPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of molecules known as small-molecule inhibitors, which have the ability to target specific proteins and enzymes in the body.
Wirkmechanismus
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell division, DNA repair, and gene expression. By inhibiting CK2, this compound can induce apoptosis in cancer cells and reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the activity of CK2, which can lead to the induction of apoptosis in cancer cells. It also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Furthermore, it has been shown to have minimal toxicity in animal studies, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide is its ability to target specific enzymes and proteins in the body. This makes it a promising candidate for the development of targeted therapies for various diseases. Furthermore, it has been shown to have minimal toxicity in animal studies, making it a safe compound for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide. One potential direction is the development of targeted therapies for various diseases, including cancer, inflammation, and pain-related disorders. Furthermore, the optimization of the synthesis method and the development of more soluble derivatives of this compound could improve its efficacy and bioavailability in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide involves the reaction of cyclohexyl isocyanate with 4-(1H-pyrazol-1-yl)benzoic acid in the presence of a suitable catalyst. This reaction results in the formation of this compound in high yields and purity. The synthesis method has been optimized through various studies to improve the efficiency and yield of the reaction.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against various enzymes and proteins, including the protein kinase CK2, which plays a crucial role in various cellular processes. Studies have also suggested that this compound may have anticancer properties, as it can induce apoptosis in cancer cells. Furthermore, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Eigenschaften
Molekularformel |
C16H19N3O |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-cyclohexyl-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H19N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h4,7-12,14H,1-3,5-6H2,(H,18,20) |
InChI-Schlüssel |
GUCZAQLHOXXLBB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)


![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)




